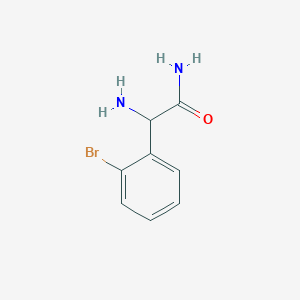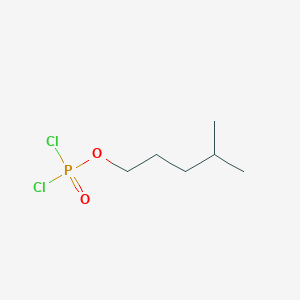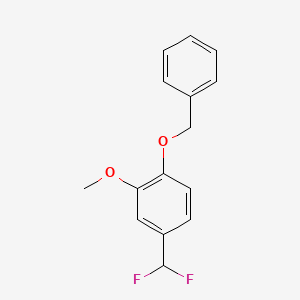
1-Boc-5-bromo-6-azaindole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound MFCD32662033 1-Boc-5-bromo-6-azaindole-3-carbaldehyde , is a chemical building block used in various synthetic applications. It is characterized by its unique structure, which includes a bromine atom and a carbaldehyde group attached to an azaindole ring. This compound is widely utilized in organic synthesis and pharmaceutical research due to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-5-bromo-6-azaindole-3-carbaldehyde typically involves the following steps:
Protection: The protection of the indole nitrogen with a Boc (tert-butoxycarbonyl) group.
These reactions are carried out under controlled conditions, often involving the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may involve continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group into an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and molecular tags.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 1-Boc-5-bromo-6-azaindole-3-carbaldehyde exerts its effects is primarily through its reactivity with various chemical reagents. The bromine atom and carbaldehyde group are key reactive sites that participate in a range of chemical transformations. These reactions often involve the formation and breaking of chemical bonds, leading to the synthesis of new compounds with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Boc-5-chloro-6-azaindole-3-carbaldehyde
- 1-Boc-5-fluoro-6-azaindole-3-carbaldehyde
- 1-Boc-5-iodo-6-azaindole-3-carbaldehyde
Uniqueness
1-Boc-5-bromo-6-azaindole-3-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications that require selective reactivity.
Propiedades
Fórmula molecular |
C13H13BrN2O3 |
|---|---|
Peso molecular |
325.16 g/mol |
Nombre IUPAC |
tert-butyl 5-bromo-3-formylpyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H13BrN2O3/c1-13(2,3)19-12(18)16-6-8(7-17)9-4-11(14)15-5-10(9)16/h4-7H,1-3H3 |
Clave InChI |
KBVKQUJOFXYRFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=CC(=NC=C21)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)




![Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate](/img/structure/B13692476.png)





![3-Fluoro-4-({[6-(piperidin-4-yl)pyridin-2-yl]oxy}methyl)benzonitrile hydrochloride](/img/structure/B13692528.png)
